molecular formula C12H11FN4O B2377713 5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine CAS No. 2380172-75-6

5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine

Cat. No.: B2377713
CAS No.: 2380172-75-6
M. Wt: 246.245
InChI Key: SMSAYZNRCWWXFB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine is a fluorinated heterocyclic compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the compound imparts distinct electronic and steric effects, making it a valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the fluorine atom and the azetidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a fluorinated reagent can yield the desired fluoropyridine intermediate, which can then be further functionalized to introduce the azetidine group .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. For instance, the compound may inhibit enzymes involved in DNA synthesis, thereby exerting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine is unique due to its specific combination of a fluorinated pyrimidine ring and an azetidine moiety. This structure imparts distinct electronic properties and potential biological activities that differentiate it from other fluorinated compounds .

Properties

IUPAC Name

5-fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O/c13-9-5-15-12(16-6-9)17-7-11(8-17)18-10-1-3-14-4-2-10/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSAYZNRCWWXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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